molecular formula C18H28BNO4 B13731866 N-ethyl-3-isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-ethyl-3-isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13731866
M. Wt: 333.2 g/mol
InChI Key: CITXTXBRHRAMHG-UHFFFAOYSA-N
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Description

N-ethyl-3-isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with an ethyl group, an isopropoxy group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps. One common approach is to start with the benzamide core and introduce the ethyl and isopropoxy groups through alkylation reactions. The dioxaborolane moiety can be introduced via a borylation reaction using appropriate boron reagents such as pinacolborane or bis(pinacolato)diboron .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzamide core or the substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N-ethyl-3-isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-3-isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane moiety, in particular, is known for its ability to form stable complexes with other molecules, facilitating reactions such as cross-coupling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-3-isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its specific combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C18H28BNO4

Molecular Weight

333.2 g/mol

IUPAC Name

N-ethyl-3-propan-2-yloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C18H28BNO4/c1-8-20-16(21)13-9-10-14(15(11-13)22-12(2)3)19-23-17(4,5)18(6,7)24-19/h9-12H,8H2,1-7H3,(H,20,21)

InChI Key

CITXTXBRHRAMHG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NCC)OC(C)C

Origin of Product

United States

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